

Key physical and chemical properties of Gossypol-13C2

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An In-depth Technical Guide on the Core Physical and Chemical Properties of Gossypol-13C2

Introduction

Gossypol-13C2 is an isotopically labeled form of Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (genus Gossypium)[1][2]. The presence of two 13C isotopes makes it a valuable tool in various research applications, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[3][4]. Gossypol itself is a highly reactive compound due to its six phenolic hydroxyl groups and two aldehydic groups[2]. It exhibits a wide range of biological activities, including antifertility, antiviral, and anticancer properties. This guide provides a detailed overview of the key physical and chemical properties of Gossypol-13C2, experimental protocols for its characterization, and insights into its mechanism of action.

Physical and Chemical Properties

The physical and chemical properties of **Gossypol-13C2** are summarized in the table below. It is important to note that while the molecular formula and weight are specific to the 13C labeled variant, other properties such as melting point and solubility are based on data for unlabeled gossypol, as isotopic labeling has a negligible effect on these macroscopic properties.



Property	Value	Refe
Molecular Formula	C28 ¹³ C2H30O8	
Molecular Weight	520.54 g/mol	-
Appearance	Yellow, crystalline solid	<u> </u>
Melting Point	177-182 °C (decomposes)	_
184 °C (from ether); 199 °C (from chloroform); 214 °C (from ligroin)		
Boiling Point	707.89 °C (estimated)	
Density	1.4 g/mL	-
Solubility	Insoluble in water. Soluble in ethanol (25 mg/ml), DMF (25 mg/ml), DMSO (25 mM), acetone, ether, chloroform, methanol (2 mg/ml), sodium carbonate, and dilute aqueous solutions of ammonia.	
рКа	7.15 ± 0.50 (Predicted)	-

Experimental Protocols

Detailed methodologies for the characterization of **Gossypol-13C2** are crucial for its application in research.

Purity and Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a **Gossypol-13C2** sample and quantify its concentration.

Methodology:



- Standard Preparation: Prepare a stock solution of **Gossypol-13C2** of known concentration in a suitable solvent such as methanol or acetonitrile. Create a series of calibration standards by serial dilution.
- Sample Preparation: Dissolve the Gossypol-13C2 sample in the mobile phase to a known concentration.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).
 - Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV-Vis detector at a wavelength of 237 nm or 378 nm.
 - Injection Volume: 10-20 μL.
- Analysis: Inject the calibration standards to generate a standard curve. Inject the sample and
 determine the concentration based on the peak area relative to the standard curve. Purity is
 assessed by the percentage of the main peak area relative to the total peak area.

Molecular Weight and Structural Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition of Gossypol-13C2.

Methodology:

- Ionization: Electrospray ionization (ESI) is a common method for polar molecules like Gossypol.
- Mass Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer is used to obtain an accurate mass.
- Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. The exact mass of the [M+H]⁺ or [M-H]⁻ ion is measured.



Analysis: The measured mass is compared to the theoretical exact mass of C₂₈¹³C₂H₃₀O₈
(520.1941 Da for the monoisotopic mass) to confirm the identity and isotopic labeling of the compound.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and the position of the ¹³C labels in **Gossypol-13C2**.

Methodology:

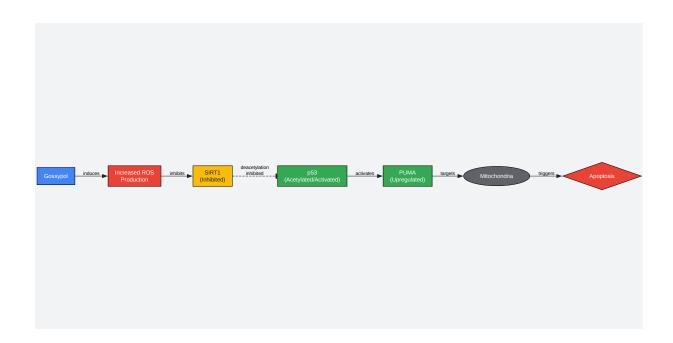
- Sample Preparation: Dissolve approximately 5-10 mg of **Gossypol-13C2** in a deuterated solvent such as deuterochloroform (CDCl₃) or DMSO-d₆.
- ¹H NMR Spectroscopy:
 - Acquire a standard one-dimensional ¹H NMR spectrum to observe the proton signals.
 - The chemical shifts, integration, and coupling patterns provide information about the proton environment.
- 13C NMR Spectroscopy:
 - Acquire a one-dimensional ¹³C NMR spectrum. The positions of the two enriched ¹³C signals will be significantly enhanced, confirming the labeling.
 - Standard chemical shifts for unlabeled gossypol can be used as a reference.
- 2D NMR Experiments:
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals, helping to assign which protons are attached to which carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the overall carbon skeleton and the position of the labels.



 COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

Signaling Pathways

Gossypol is known to induce apoptosis (programmed cell death) in various cancer cell lines. One of the key mechanisms involves the generation of Reactive Oxygen Species (ROS) and the subsequent activation of the SIRT1-p53-PUMA pathway.



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